5-isopropyl-N-(5-methyl-3-isoxazolyl)-3-thiophenecarboxamide
Overview
Description
5-isopropyl-N-(5-methyl-3-isoxazolyl)-3-thiophenecarboxamide, also known as A-836,339, is a potent and selective cannabinoid receptor type 2 (CB2) agonist. CB2 receptors are primarily located in the immune system and are involved in regulating inflammation and immune response. A-836,339 has been extensively studied for its potential therapeutic applications in various diseases, including pain, inflammation, and neurodegenerative disorders.
Mechanism of Action
5-isopropyl-N-(5-methyl-3-isoxazolyl)-3-thiophenecarboxamide selectively activates CB2 receptors, which are primarily located in the immune system. CB2 receptors are involved in regulating inflammation and immune response. Activation of CB2 receptors by this compound results in the inhibition of pro-inflammatory cytokines and chemokines, leading to a reduction in inflammation and pain.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to reduce pain and inflammation in animal models of arthritis and neuropathic pain. It has also been shown to have neuroprotective effects in animal models of neurodegenerative disorders. In addition, this compound has been shown to reduce the proliferation of cancer cells in vitro.
Advantages and Limitations for Lab Experiments
One advantage of 5-isopropyl-N-(5-methyl-3-isoxazolyl)-3-thiophenecarboxamide is its selectivity for CB2 receptors, which reduces the potential for off-target effects. However, one limitation is its relatively short half-life, which may require frequent dosing in experiments.
Future Directions
There are several future directions for the study of 5-isopropyl-N-(5-methyl-3-isoxazolyl)-3-thiophenecarboxamide. One area of interest is its potential therapeutic applications in neurodegenerative disorders. Further studies are needed to determine its efficacy in animal models and its potential for clinical use. Another area of interest is its potential as an anti-cancer agent. Studies are needed to determine its efficacy in vivo and its potential for use in combination with other anti-cancer therapies. Finally, further studies are needed to determine the safety and efficacy of this compound in humans.
Scientific Research Applications
5-isopropyl-N-(5-methyl-3-isoxazolyl)-3-thiophenecarboxamide has been extensively studied for its potential therapeutic applications in various diseases. In preclinical studies, it has shown promising results in reducing pain and inflammation. It has also been shown to have neuroprotective effects in animal models of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-5-propan-2-ylthiophene-3-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2S/c1-7(2)10-5-9(6-17-10)12(15)13-11-4-8(3)16-14-11/h4-7H,1-3H3,(H,13,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMRPAWDXWFVBPA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C2=CSC(=C2)C(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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